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Chartreusin, sodium salt - 1393-72-2

Chartreusin, sodium salt

Catalog Number: EVT-264065
CAS Number: 1393-72-2
Molecular Formula: C32H31NaO14
Molecular Weight: 663.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chartreusin sodium is a biochemical.
Overview

Chartreusin, sodium salt is a potent antitumor agent derived from the bacterium Streptomyces chartreusis. It belongs to the class of compounds known as polyketides, characterized by their complex structures and biological activities. Chartreusin exhibits significant antitumor properties and has been studied for its potential applications in cancer therapy due to its ability to intercalate into DNA and inhibit RNA synthesis, leading to cell death .

Source and Classification

Chartreusin is produced by the fermentation of Streptomyces chartreusis, a species of actinobacteria. This compound is classified within the larger category of antibiotics and is specifically noted for its antitumor activity. The sodium salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .

Synthesis Analysis

The synthesis of Chartreusin involves several methods, primarily focusing on the fermentation processes of Streptomyces chartreusis. The biosynthetic pathway includes the assembly of polyketide chains through polyketide synthase gene clusters. Specifically, three type II polyketide synthase gene clusters have been identified as crucial for Chartreusin production. The biosynthesis pathway has been elucidated through genetic engineering techniques, confirming that the unusual bis-lactone aglycone known as chartarin is derived from an anthracycline-type polyketide .

Technical Details

  1. Fermentation: Cultivation of Streptomyces chartreusis under controlled conditions to maximize yield.
  2. Extraction: Following fermentation, Chartreusin is extracted using organic solvents.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate the sodium salt form.
Molecular Structure Analysis

Chartreusin exhibits a complex molecular structure characterized by a mixed polyketide-carbohydrate framework. The molecular formula is C₃₃H₃₉NaO₁₄, with a molecular weight of approximately 661.65 g/mol. Its structure features multiple hydroxyl groups and a characteristic lactone ring system.

Structural Data

  • Molecular Formula: C₃₃H₃₉NaO₁₄
  • Molecular Weight: 661.65 g/mol
  • Structural Characteristics: Contains multiple rings and functional groups that contribute to its biological activity .
Chemical Reactions Analysis

Chartreusin participates in various chemical reactions due to its reactive functional groups. Key reactions include:

  1. DNA Intercalation: Chartreusin can intercalate between DNA base pairs, disrupting normal replication processes.
  2. RNA Synthesis Inhibition: It inhibits RNA polymerase activity, preventing transcription.
  3. Radical-Mediated Reactions: The compound can induce single-strand breaks in DNA through radical mechanisms .

Technical Details

  • Mechanism of Action: The intercalation leads to structural distortions in DNA, ultimately triggering apoptosis in cancer cells.
  • Reactivity: The presence of hydroxyl groups enhances reactivity with nucleophiles, facilitating interactions with nucleic acids.
Mechanism of Action

The mechanism by which Chartreusin exerts its antitumor effects involves several steps:

  1. Intercalation into DNA: Chartreusin inserts itself between DNA bases.
  2. Disruption of Transcription: This intercalation physically blocks RNA polymerase from accessing DNA templates.
  3. Induction of Apoptosis: The resulting stress on cellular machinery leads to programmed cell death (apoptosis) in malignant cells .

Data Supporting Mechanism

Studies have shown that Chartreusin's ability to induce DNA damage correlates with its cytotoxic effects on various cancer cell lines.

Physical and Chemical Properties Analysis

Chartreusin, sodium salt exhibits distinct physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Highly soluble in water due to the sodium salt form
  • Stability: Stable under proper storage conditions (>2 years shelf life)
  • Melting Point: The melting point ranges from 154°C to 158°C depending on the specific derivative .

Relevant Data or Analyses

  • Purity: Typically >98% purity in commercial preparations.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Chartreusin has several scientific applications:

  1. Antitumor Agent: Primarily studied for its potential use in cancer therapies due to its ability to inhibit tumor growth.
  2. Research Tool: Used in studies related to DNA interactions and mechanisms of drug resistance.
  3. Potential Drug Development: Ongoing research into derivatives and analogs for enhanced efficacy and reduced toxicity in clinical settings .
Biosynthetic Pathways and Genetic Regulation of Chartreusin Production

Polyketide Synthase (PKS) Gene Clusters in Streptomyces chartreusis

The chartreusin biosynthetic gene cluster (cha) spans approximately 37 kb and encodes a type II polyketide synthase system characterized by dissociated enzymatic components rather than modular megaenzymes. Genetic analysis reveals 15 open reading frames organized into discrete functional units responsible for aglycone assembly, oxidative rearrangement, glycosylation, and regulation [2] [7].

Key components include:

  • Minimal PKS triad: Comprising ketosynthase α (ChaT1), ketosynthase β (ChaT2), and acyl carrier protein (ChaT3), which collaboratively initiate polyketide chain assembly using malonyl-CoA extender units.
  • Cyclases/aromatases (ChaT4, ChaT5): Catalyze regiospecific ring cyclization of the nascent polyketide chain into the initial anthraquinone framework.
  • Oxidoreductases (ChaL, ChaO): Facilitate post-cyclization modifications including keto-reduction and hydroxylation.
  • Glycosyltransferases (ChaJ, ChaI): Attach deoxysugar moieties to the aglycone core.
  • Regulatory elements (ChaR3): Pathway-specific transcriptional activators governing cluster expression [2] [7].

Table 1: Core Components of the Chartreusin (cha) Biosynthetic Gene Cluster

GeneProtein DesignationPredicted FunctionHomology
chaT1KSαKetosynthase α subunitActinorhodin KSα
chaT2KSβKetosynthase β subunitFrenolicin KSβ
chaT3ACPAcyl carrier proteinTcm ACP
chaT4CYC1First-ring cyclaseWhiE CYC
chaT5CYC2Second-ring cyclaseDnrI
chaLOXROxidoreductaseJadF
chaOP450Cytochrome P450 hydroxylasePikC
chaJGT1Deoxysugar glycosyltransferaseUrdGT2
chaIGT2Aminosugar glycosyltransferaseCalG4
chaR3SARPPathway-specific regulatorActII-ORF4

Oxidative Rearrangement Mechanisms in Anthracyclic Polyketide Biosynthesis

Chartreusin biosynthesis features a distinctive oxidative rearrangement converting an anthracycline-like precursor into the unique spirobis-lactone scaffold (chartarin). This transformation proceeds via three enzymatically controlled phases:

  • Initial anthraquinonoid formation: The minimal PKS generates a decaketide chain that undergoes regioselective C9-C14 and C7-C16 cyclization by ChaT4/ChaT5, yielding emycin-type anthraquinone 8 [2].
  • Baeyer-Villiger oxidation: A flavin-dependent monooxygenase (ChaO) inserts oxygen at the C12 carbonyl, creating a labile ester linkage that facilitates lactone ring formation. Isotopic labeling studies confirm retention of C12 oxygen in the final bis-lactone [2].
  • Spiroketalization: A NAD⁺-dependent dehydrogenase (ChaL) oxidizes the C6 hydroxyl to a ketone, triggering spontaneous intramolecular ketalization with the C11 hydroxyl to form the characteristic spiro center. This generates the aglycone chartarin (10) [2] [5].

Table 2: Enzymatic Steps in Oxidative Rearrangement to Chartarin Aglycone

IntermediateKey TransformationCatalyzing EnzymeStructural Feature
Linear decaketideChain elongation & foldingMinimal PKS (ChaT1-T3)Poly-β-keto backbone
Emycin anthraquinoneC7-C16 & C9-C14 cyclizationChaT4/ChaT5Tetracyclic angular quinone
Lactol intermediateBaeyer-Villiger oxidationChaO (FAD-dependent)C12-C11 lactone
Chartarin aglyconeSpiroketalizationChaL (NAD⁺-dependent)Bis-lactone spiro center

Heterologous Expression of cha Gene Cluster in Model Actinomycetes

Functional characterization of the cha cluster was achieved through heterologous expression in genetically tractable Streptomyces hosts. Key advancements include:

  • Full cluster expression: The entire 37-kb cha locus was cloned into fosmid vectors and expressed in Streptomyces albus J1074, yielding detectable chartreusin production (≈15 mg/L). This confirmed the cluster's autonomy and identified essential biosynthetic genes [2].
  • Intermediate analysis: Deletion of chaO in S. albus accumulated pre-oxidative anthraquinone 8, validating its role in Baeyer-Villiger oxidation. Similarly, chaL knockout generated lactone 9, confirming its spiroketalization function [2].
  • Yield optimization: Promoter engineering of chaR3 in S. coelicolor M1152 increased chartreusin titers 3.2-fold by enhancing transcription of downstream structural genes. This demonstrates the regulatory bottleneck in heterologous production [7].

Table 3: Heterologous Expression Systems for Chartreusin Pathway Reconstitution

Host StrainGenetic ModificationsChartreusin TiterKey Findings
S. albus J1074Fosmid carrying 37-kb cha cluster15 mg/LProof of cluster autonomy
S. albus ΔchaOIn-frame deletion of monooxygenase0 mg/L (accumulates 8)Essential role of ChaO in lactonization
S. albus ΔchaLDehydrogenase knockout0 mg/L (accumulates 9)ChaL required for spiroketalization
S. coelicolor M1152chaR3 under ermE* promoter48 mg/LEnhanced regulator expression boosts yield

Evolutionary Conservation of Biosynthetic Machinery in Actinobacterial Taxa

Comparative genomics reveals deep evolutionary conservation of chartreusin-like biosynthetic principles across actinobacteria:

  • Taxonomic distribution: Homologous cha-like clusters occur in >15 genera including Saccharopolyspora, Amycolatopsis, and Kitasatospora. All retain the conserved PKS-oxidase-dehydrogenase module for spirobis-lactone formation [4] [6].
  • Gene cluster plasticity: While oxidative rearrangement genes (chaO/chaL) show >75% amino acid conservation, sugar biosynthesis genes exhibit significant divergence. Kitasatospora setae KM-6054 possesses a cha homolog with altered glycosylation genes, producing the variant chartreusin B with L-digitoxose instead of D-olivose [6].
  • Regulatory conservation: SARP-family regulators (ChaR3 analogs) maintain conserved DNA-binding domains across taxa. Cross-complementation experiments demonstrate chaR3 from S. chartreusis can activate the complestatin cluster in Streptomyces chartreusis NRRL 3882, indicating shared regulatory logic for spiroketalized metabolites [4] [6].

This evolutionary persistence underscores the functional efficiency of the oxidative rearrangement pathway in generating structurally complex polyketides with biological activity.

Properties

CAS Number

1393-72-2

Product Name

Chartreusin, sodium salt

Molecular Formula

C32H31NaO14

Molecular Weight

663.6 g/mol

InChI

InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1

InChI Key

VAQXDDCZGDHANK-VUEGQKLDSA-M

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na]

Solubility

Soluble in DMSO

Synonyms

Chartreusin sodium; X465A sodium salt.

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na]

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na]

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